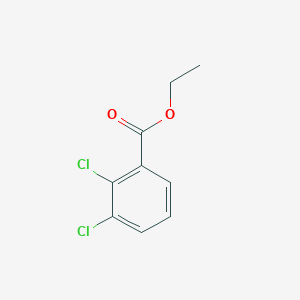Ethyl 2,3-dichlorobenzoate
CAS No.: 31273-66-2
Cat. No.: VC2532864
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31273-66-2 |
|---|---|
| Molecular Formula | C9H8Cl2O2 |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | ethyl 2,3-dichlorobenzoate |
| Standard InChI | InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
| Standard InChI Key | DFAQGXDIXJVBAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)Cl)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Ethyl 2,3-dichlorobenzoate has a molecular formula of C9H8Cl2O2, similar to its isomer Ethyl 2,4-dichlorobenzoate but with a different arrangement of the chlorine atoms on the benzene ring. Based on its structural similarity to Ethyl 2,4-dichlorobenzoate, its molecular weight is approximately 219.06 g/mol . The structure consists of a benzene ring with chlorine atoms at positions 2 and 3, and an ethyl ester group (-COOC2H5) attached to position 1.
The presence of two chlorine atoms on adjacent carbons of the benzene ring gives this compound unique chemical and physical properties. Unlike Ethyl 2,4-dichlorobenzoate, where the chlorine atoms are in positions 2 and 4, the 2,3-dichloro arrangement creates a different electronic distribution that affects reactivity and intermolecular interactions.
Spectroscopic Properties
The spectroscopic characteristics of Ethyl 2,3-dichlorobenzoate would include:
-
Infrared (IR) spectrum: Showing characteristic peaks for ester C=O stretching (~1720 cm⁻¹), aromatic C=C stretching, and C-Cl stretching
-
Nuclear Magnetic Resonance (NMR) spectrum: Displaying signals for aromatic protons, ethyl group protons, and carbon signals corresponding to the aromatic ring, carbonyl carbon, and ethyl group carbons
-
Mass spectrum: Molecular ion peak at m/z 219/221/223 with characteristic chlorine isotope pattern
Synthesis and Preparation Methods
Synthetic Routes
The most direct approach to synthesizing Ethyl 2,3-dichlorobenzoate would involve the esterification of 2,3-dichlorobenzoic acid with ethanol. Based on the synthesis of 2,3-dichlorobenzoic acid described in available literature, a potential synthetic pathway would include:
-
Preparation of 2,3-dichlorobenzoic acid (as described in literature):
-
Esterification of 2,3-dichlorobenzoic acid:
-
Reaction with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride)
-
Alternatively, reaction with thionyl chloride to form an acid chloride intermediate, followed by reaction with ethanol
-
Alternative Synthetic Approaches
The synthesis of 2,3-dichlorobenzoic acid, a key precursor, involves several carefully controlled steps as outlined in research literature:
"A solution of 2,3-dichloroiodobenzene in sodium dried ether was added dropwise to magnesium turnings and a crystal of iodine with warming so as to form a Grignard reagent. The mixture was stirred and refluxed then cooled and transferred dropwise, under nitrogen, into a stirred mixture of sodium dried ether containing solid carbon dioxide."
This step is followed by acidification with hydrochloric acid, extraction with ether, and purification steps, yielding 2,3-dichlorobenzoic acid with approximately 77.6% yield . The subsequent esterification with ethanol would likely follow standard organic chemistry procedures.
Applications and Uses
Chemical Intermediate
Ethyl 2,3-dichlorobenzoate likely serves as an important chemical intermediate in organic synthesis, particularly in the preparation of:
-
Pharmaceuticals requiring the 2,3-dichlorobenzoate moiety
-
Agrochemicals and pesticides
-
Specialty chemicals and fine chemical intermediates
Similar compounds like Ethyl 2,4-dichlorobenzoate have established roles in chemical synthesis, with applications in various industries .
Research Applications
In research settings, this compound may be utilized as:
-
A building block for more complex molecular structures
-
A standard for analytical methods development
-
A substrate for studying organic reaction mechanisms, particularly those involving chlorinated aromatic compounds
The compound's unique structural features—specifically the positioning of chlorine atoms at the 2 and 3 positions—make it valuable for investigating structure-activity relationships in various chemical and biological studies.
Biological and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of Ethyl 2,3-dichlorobenzoate is influenced by several key structural features:
-
The ester group can undergo typical ester reactions:
-
Hydrolysis (in acidic or basic conditions)
-
Transesterification with other alcohols
-
Reduction to alcohols (using reducing agents like lithium aluminum hydride)
-
-
The chlorine atoms at positions 2 and 3:
-
Activate the benzene ring toward nucleophilic aromatic substitution
-
May be involved in metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings)
-
Increase the acidity of neighboring protons
-
The adjacent positioning of the chlorine atoms in the 2,3-configuration likely creates unique reactivity patterns compared to other dichlorobenzoate isomers.
Biological Activity
-
Antimicrobial properties
-
Enzyme inhibition activities
-
Applications in agricultural chemistry as a building block for pesticides or herbicides
Similar compounds like Ethyl 2,4-dichlorobenzoate have been explored for their biological activities, with positive reviews in research settings .
The GHS symbol associated with similar compounds is GHS07, indicating warning for acute toxicity, skin irritation, and eye irritation .
Comparative Analysis
Comparison with Ethyl 2,4-dichlorobenzoate
Ethyl 2,4-dichlorobenzoate differs from Ethyl 2,3-dichlorobenzoate in the position of one chlorine atom, which leads to differences in:
Relationship to 2,3-Dichlorobenzoic Acid
Ethyl 2,3-dichlorobenzoate is the ethyl ester of 2,3-dichlorobenzoic acid. The esterification:
-
Increases lipophilicity
-
Decreases acidity
-
Changes solubility properties
-
May impact biological activity and biodistribution
The synthesis of 2,3-dichlorobenzoic acid is well-documented, involving the formation of a Grignard reagent from 2,3-dichloroiodobenzene, reaction with carbon dioxide, and subsequent acidification to obtain the final product with a yield of approximately 77.6% .
Current Research and Future Directions
Research Gaps
Based on the limited information available specifically about Ethyl 2,3-dichlorobenzoate in current literature, several research gaps can be identified:
-
Comprehensive physical property data
-
Detailed spectroscopic characterization
-
Specific biological activity profiles
-
Optimized synthetic routes and scale-up procedures
These gaps present opportunities for further scientific investigation.
Analytical Methods
Development of analytical methods specific to Ethyl 2,3-dichlorobenzoate would be valuable, particularly:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume